molecular formula C13H11NO3 B1677504 Osalmide CAS No. 526-18-1

Osalmide

Katalognummer B1677504
CAS-Nummer: 526-18-1
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: LGCMKPRGGJRYGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Osalmid, also known as oxaphenamide, is a small molecule compound with the chemical formula C₁₃H₁₁NO₃. It is primarily known for its role as a choleretic drug, which means it stimulates the production and secretion of bile in the liver. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of cholestatic liver diseases .

Wissenschaftliche Forschungsanwendungen

Osalmid has a wide range of scientific research applications, including:

Wirkmechanismus

Osalmid exerts its effects by stimulating the production and secretion of bile in the liver. It acts directly on hepatocytes, the primary functional cells of the liver, to increase the synthesis of bile acids. This helps reduce the accumulation of bile acids within the liver, mitigating symptoms associated with cholestasis . Additionally, osalmid inhibits the activity of ribonucleotide reductase subunit M2 (RRM2), which plays a crucial role in DNA replication and repair .

Biologische Aktivität

Osalmide has been shown to have a number of biological activities, including antiviral, anti-inflammatory, and immunomodulatory effects. In addition, this compound has been found to have an anti-tumor effect in certain types of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme neuraminidase, which is involved in the replication of influenza viruses. In addition, this compound has been found to have an anti-inflammatory effect, as well as an immunomodulatory effect. It has also been found to have an anti-tumor effect in certain types of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The use of osalmide in laboratory experiments has a number of advantages. It can be used to study the effects of various drugs on the body in vivo, as well as the pharmacological properties of various compounds in vitro. In addition, this compound has been found to have a number of biological activities, including antiviral, anti-inflammatory, and immunomodulatory effects. However, there are some limitations to the use of this compound in laboratory experiments. For example, the mechanism of action of this compound is not fully understood, and it is not known whether this compound is safe for human use.

Zukünftige Richtungen

The future directions for research on osalmide are numerous. Further research is needed to determine the mechanism of action of this compound and to assess its safety for human use. In addition, more research is needed to investigate the potential therapeutic applications of this compound, such as its use in the treatment of influenza and other viral infections. Further research is also needed to explore the potential use of this compound in the treatment of cancer and other diseases. Finally, more research is needed to explore the potential use of this compound in drug delivery systems, such as nanoparticles and liposomes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of osalmid typically involves the reaction of salicylic acid with aniline under specific conditions. The process includes the following steps:

    Esterification: Salicylic acid is esterified with methanol in the presence of a strong acid catalyst to form methyl salicylate.

    Aminolysis: Methyl salicylate is then reacted with aniline in the presence of a base to form osalmid.

Industrial Production Methods

Industrial production of osalmid follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

Osalmid undergoes several types of chemical reactions, including:

    Oxidation: Osalmid can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups in osalmid.

    Substitution: Substitution reactions can occur at the aromatic ring of osalmid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions include hydroxylated, glucuronidated, sulfonated, and acetylated derivatives of osalmid .

Vergleich Mit ähnlichen Verbindungen

Osalmid is often compared with other choleretic drugs and ribonucleotide reductase inhibitors. Some similar compounds include:

    Hydroxyurea: A ribonucleotide reductase inhibitor used in the treatment of certain cancers.

    Ursodeoxycholic Acid: A choleretic drug used to treat cholestatic liver diseases.

    Chenodeoxycholic Acid: Another bile acid used in the treatment of gallstones and liver diseases.

Osalmid is unique in its dual role as a choleretic agent and a ribonucleotide reductase inhibitor, making it a valuable compound in both therapeutic and research settings .

Eigenschaften

IUPAC Name

2-hydroxy-N-(4-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-10-7-5-9(6-8-10)14-13(17)11-3-1-2-4-12(11)16/h1-8,15-16H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCMKPRGGJRYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042244
Record name Osalmid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

526-18-1
Record name Osalmid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osalmid [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osalmid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name osalmid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Osalmid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Osalmid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OSALMID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89741L759Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Osalmide
Reactant of Route 2
Reactant of Route 2
Osalmide
Reactant of Route 3
Reactant of Route 3
Osalmide
Reactant of Route 4
Reactant of Route 4
Osalmide
Reactant of Route 5
Reactant of Route 5
Osalmide
Reactant of Route 6
Reactant of Route 6
Osalmide

Q & A

Q1: What are the known biological activities of Osalmide?

A1: this compound has demonstrated therapeutic potential in treating various diseases. Research indicates it exhibits efficacy against biliary tract diseases, achieving an 89% total effective rate in a study involving patients with cholecystitis, cholangitis, and chololithiasis []. Furthermore, this compound displays anticancer activities, effectively inhibiting the proliferation of diffuse large B-cell lymphoma (DLBCL) cells and multiple myeloma cells [, , , ]. Additionally, studies highlight its antioxidant properties, effectively scavenging free radicals and reducing oxidative stress [, , ].

Q2: What is the mechanism of action of this compound in exhibiting its anticancer effects?

A2: this compound exerts its anticancer effects through multiple mechanisms. In DLBCL cells, it induces both intrinsic and extrinsic apoptosis, evident by increased levels of caspase-3, caspase-8, caspase-9, and Bax, and decreased levels of BCL-2 and BCL-XL [, ]. Additionally, it triggers cell cycle arrest at the G0/G1 phase by downregulating CDK4, CDK6, and cyclin D1 []. Studies also suggest that this compound suppresses the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival [, , ]. In multiple myeloma, this compound suppresses glycolysis and downregulates the Akt/mTOR pathway, contributing to cell proliferation inhibition [].

Q3: How does this compound compare to other antioxidants in terms of its activity?

A3: this compound exhibits significant antioxidant capacity, demonstrably higher than phenol, paracetamol, and emoxipine in water-lipid solutions []. Research comparing this compound to ionol, a potent antioxidant, revealed that while this compound possesses strong antioxidant activity, it is less potent than ionol []. Kinetic studies revealed that this compound reacts with peroxy radicals with a rate constant (k7) of 6.86 × 10^4 (M × s)^-1, effectively neutralizing them [].

Q4: How is this compound metabolized in biological systems?

A4: Studies utilizing filamentous fungi as a microbial model revealed that this compound undergoes Phase II metabolism, primarily forming glucosides and pentosides []. Interestingly, no Phase I metabolites were detected in this model, suggesting that direct conjugation reactions might be the primary route of this compound biotransformation []. A separate study indicated rapid metabolism of this compound within 30 minutes, although detailed metabolic pathways require further investigation [].

Q5: What are the potential applications of this compound in drug discovery?

A5: Given its multi-faceted biological activities, this compound holds promise as a scaffold for developing novel therapeutics. Its anticancer properties make it a potential candidate for treating hematological malignancies like DLBCL and multiple myeloma [, , , ]. Moreover, its antioxidant capacity suggests potential applications in conditions associated with oxidative stress, such as biliary tract diseases [, ]. Further research exploring its structure-activity relationships and optimizing its pharmacological properties could lead to the development of more potent and selective this compound derivatives for various therapeutic applications.

Q6: Are there any known limitations or challenges associated with this compound?

A6: While research highlights the therapeutic potential of this compound, several aspects require further investigation. A comprehensive understanding of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion in various biological systems, is crucial for optimizing its therapeutic application []. Moreover, long-term toxicity studies are necessary to evaluate its safety profile thoroughly. Additionally, exploring its potential interactions with drug transporters and metabolizing enzymes will be essential to predict and mitigate potential drug interactions [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.